4-Chloro-5-methoxy-2-methyl-quinoline
Overview
Description
4-Chloro-5-methoxy-2-methyl-quinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties
- Synthesis of Aluminum and Zinc Complexes: A study by Barberis & Mikroyannidis (2006) found that 4-methyl(methoxy or chloro)benzaldehyde reacted with 2-methyl-8-quinolinol to produce aluminum and zinc complexes. These complexes showed improved thermal stability and processability, emitting blue-green light in solutions.
Biochemical Applications
- Antituberculosis Agents: A study by Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, showing significant antituberculosis activity. The presence of a chloro, methyl, or methoxy group was found to reduce the MIC and IC(50) values.
- Inhibition of Src Kinase Activity: Research by Boschelli et al. (2003) indicated that 4-(2,4-Dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines are potent inhibitors of Src kinase activity in cellular environments.
Chemical Analysis and Synthesis
- Spectrophotometric Studies of Chloroquine Interaction: A study by Cohen & Yielding (1965) explored the interaction of chloroquine, a 4-aminoquinoline, with deoxyribonucleic acid (DNA), suggesting its potential use in studying DNA-dependent cellular processes.
- Synthesis of Substituted Quinolines: Khodair et al. (1999) synthesized various quinoline derivatives, including 4-chloro-2-methyl-3-nitroquinolines, for potential applications in chemotherapy.
Environmental and Material Applications
- Reduction of Nitroarenes and Azaaromatic Compounds: Research by Watanabe et al. (1984) demonstrated the use of ruthenium-catalyzed reduction in converting various nitroarenes, including chloro and methoxy substituents, into aminoarenes and hydrogenated heterocyclic compounds.
- Optical Properties in Material Sciences: The synthesis of aluminum and zinc quinolates with modified optical properties, as detailed in the study by Barberis & Mikroyannidis (2006), indicates potential applications in material sciences, particularly in the development of light-emitting compounds.
Properties
IUPAC Name |
4-chloro-5-methoxy-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYODCSNXOVWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445028 | |
Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59611-54-0 | |
Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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